(4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone
Description
(4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone is a thiazole-containing aromatic ketone characterized by a central 1,3-thiazole ring substituted with a phenyl group at position 2 and a 4-bromophenylmethanone moiety at position 3. This scaffold is notable for its structural rigidity and electronic properties, making it a valuable intermediate in medicinal chemistry and materials science. The bromine atom at the para position of the phenyl ring enhances lipophilicity and influences intermolecular interactions, such as halogen bonding, which can modulate biological activity or crystallinity .
The compound is synthesized via condensation reactions, as exemplified by Schiff base derivatives derived from 2-amino-4’-bromo benzophenone (e.g., BCBAPM, BHBAPM, and BTBAPM), which involve reactions with aldehydes like salicylaldehyde or substituted benzaldehydes . These synthetic pathways highlight the versatility of the core structure for functionalization.
Properties
IUPAC Name |
(4-bromophenyl)-(2-phenyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNOS/c17-13-8-6-11(7-9-13)15(19)14-10-18-16(20-14)12-4-2-1-3-5-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVWADSICSDSDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101246200 | |
| Record name | (4-Bromophenyl)(2-phenyl-5-thiazolyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52421-62-2 | |
| Record name | (4-Bromophenyl)(2-phenyl-5-thiazolyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52421-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)(2-phenyl-5-thiazolyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 2-phenyl-1,3-thiazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of (4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
| Compound Name | Substituents/Modifications | Molecular Weight | Key Properties/Activities | Reference |
|---|---|---|---|---|
| (4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone | Parent structure | Not reported | Reference compound | |
| (4-Bromophenyl)[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone | 2-chloroanilino substitution on thiazole | 393.70 | Potential kinase inhibition | |
| (5Z)-2-(4-Bromophenyl)-5-(2-(hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | Hexyloxy-benzylidene fused triazol-thiazole | 484.41 | Enhanced solubility via alkoxy chain | |
| (5Z)-3-(4-Bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | Thiazolidinone core with chlorophenyl | Not reported | Antimicrobial, antioxidant | |
| 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone | Thienopyridine fused system | Not reported | Fluorinated bioisostere |
Substituent Impact on Physicochemical Properties
- Halogenation: Bromine at the para position (parent compound) increases molecular weight and lipophilicity compared to non-halogenated analogues. Chlorine substitution (e.g., 2-chloroanilino in ) further enhances these properties and may improve target binding via halogen bonds.
- Alkoxy Chains: The hexyloxy group in improves solubility in non-polar environments, which is critical for bioavailability.
Biological Activity
The compound (4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological activity, supported by case studies and detailed research findings.
Chemical Structure
The chemical structure of (4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone can be represented as follows:
This structure features a bromophenyl group attached to a thiazole ring, which is known for its diverse biological properties.
Research indicates that compounds with thiazole moieties often exhibit anticancer properties through various mechanisms, including:
- Inhibition of cell proliferation : Studies have shown that thiazole derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.
- Targeting specific pathways : For instance, the compound may interact with tubulin or other cellular targets to disrupt mitotic processes.
Case Studies
- Study on Cell Lines : A study evaluated the cytotoxic effects of several thiazole derivatives, including (4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone, against various cancer cell lines such as COLO205 and H460. The results indicated significant antiproliferative activity with IC50 values indicating effective concentrations for inhibiting 50% of cell growth (e.g., IC50 = 0.32 μM for some derivatives) .
- Molecular Docking Studies : Molecular docking studies have been employed to elucidate the binding interactions between this compound and key proteins involved in cancer progression. These studies suggest that the compound may bind effectively to the colchicine-binding site on tubulin, thereby inhibiting microtubule polymerization .
Overview
The antimicrobial potential of (4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone has also been investigated, showing promising results against both bacterial and fungal strains.
Research Findings
- Bacterial Inhibition : The compound exhibited effective antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- Fungal Activity : The antifungal properties were assessed against Candida albicans, showing MIC values indicating moderate activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications in substituents on the phenyl rings can significantly influence their potency:
| Substituent | Effect on Activity |
|---|---|
| Bromine | Enhances antibacterial properties |
| Methyl | May reduce activity depending on position |
| Hydroxyl | Typically increases inhibitory action |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for preparing (4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone, and how do reaction conditions influence yield?
- Answer : The compound is typically synthesized via condensation reactions between 4-bromobenzoyl chloride and 2-phenyl-1,3-thiazol-5-yl derivatives. Key factors include temperature control (e.g., 80–100°C for cyclization) and catalyst selection (e.g., POCl₃ for dehydration steps). For instance, analogous thiazole-containing compounds achieved yields of 70–85% under reflux in dry THF . Solvent polarity and stoichiometric ratios of intermediates (e.g., bromophenyl ketones to thiazole precursors) also critically impact purity .
Q. How can spectroscopic techniques (FT-IR, NMR, MS) be employed to confirm the structural integrity of this compound?
- Answer :
- FT-IR : Look for C=O stretching vibrations at ~1680–1700 cm⁻¹ (methanone group) and C-Br absorption near 550–600 cm⁻¹ .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for bromophenyl and thiazole rings) and a carbonyl carbon at ~190–200 ppm .
- MS : The molecular ion [M+H]⁺ should correspond to the molecular weight (e.g., m/z ≈ 370–380 for related derivatives) .
Advanced Research Questions
Q. What computational strategies (DFT, molecular docking) are suitable for predicting the reactivity or biological interactions of this compound?
- Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, studies on similar thiazole derivatives revealed HOMO-LUMO gaps of 4.5–5.2 eV, correlating with stability . Molecular docking (e.g., AutoDock Vina) can simulate binding affinities to biological targets like enzymes, with scoring functions (<i>ΔG</i> values) validated against crystallographic data .
Q. How does X-ray crystallography resolve ambiguities in molecular conformation, and what structural insights are critical for functional studies?
- Answer : Single-crystal X-ray diffraction (SCXRD) reveals dihedral angles between aromatic rings (e.g., 15–25° for bromophenyl-thiazole planes), which influence π-π stacking and solubility. For example, a related triazole-thiazole hybrid showed a torsion angle of 18.5°, stabilizing intermolecular interactions . Packing diagrams further clarify hydrogen-bonding networks (e.g., C-H⋯N interactions at 2.8–3.1 Å) .
Q. What experimental designs address contradictions in biological activity data for thiazole-bromophenyl hybrids?
- Answer : Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxicity) often arise from assay variability. Solutions include:
- Dose-response standardization : Use IC₅₀/EC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) .
- Control for photodegradation : Shield light-sensitive compounds during incubation .
- Validate target engagement : Combine enzyme inhibition assays (e.g., COX-2) with cellular thermal shift assays (CETSA) .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Critical Peaks/Features | Reference |
|---|---|---|
| FT-IR | C=O (1685 cm⁻¹), C-Br (580 cm⁻¹) | |
| ¹H NMR (500 MHz) | δ 7.8–8.0 (thiazole H), δ 7.4–7.6 (Ar-H) | |
| ESI-MS | [M+H]⁺ = 372.2 (calculated for C₁₆H₁₀BrN₂OS) |
Table 2 : Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes cyclization |
| Catalyst | POCl₃ (1.2 equiv.) | Reduces side products |
| Solvent | Dry THF or DCM | Enhances solubility |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
